An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid
An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid
(S)-1-N-Cbz-Pipecolinic acid , also known as (S)-N-Carbobenzyloxy-pipecolinic acid, is a protected amino acid derivative that serves as a crucial chiral building block in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and natural product chemistry. Its rigid piperidine core, a six-membered heterocyclic ring, imparts specific conformational constraints that are highly sought after in the design of peptidomimetics and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(S)-1-N-Cbz-Pipecolinic acid is a white to off-white crystalline solid. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the piperidine ring prevents its participation in unwanted side reactions during chemical synthesis, allowing for selective modifications at the carboxylic acid terminus. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 28697-11-2 | [1] |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Melting Point | 111-115 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, water | [2] |
Spectroscopic Data
| Nucleus | Atom(s) | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | H-2 | 4.8 - 5.2 | α-proton, deshielded by the carboxylic acid and the Cbz group. |
| H-6 (axial & equatorial) | 3.0 - 4.2 | Protons adjacent to the nitrogen atom. | |
| H-3, H-4, H-5 | 1.2 - 2.0 | Methylene protons of the piperidine ring. | |
| Benzyl CH₂ | ~5.1 | Methylene protons of the Cbz group. | |
| Aromatic CH | 7.2 - 7.4 | Protons of the phenyl ring in the Cbz group. | |
| ¹³C NMR | C=O (Carboxylic Acid) | 170 - 180 | Carbonyl carbon of the carboxylic acid. |
| C=O (Cbz) | 155 - 157 | Carbonyl carbon of the carbamate. | |
| Aromatic C | 127 - 137 | Carbons of the phenyl ring. | |
| Benzyl CH₂ | ~67 | Methylene carbon of the Cbz group. | |
| C-2 | 55 - 60 | α-carbon. | |
| C-6 | 45 - 50 | Carbon adjacent to the nitrogen. | |
| C-3, C-4, C-5 | 20 - 30 | Methylene carbons of the piperidine ring. |
Synthesis of (S)-1-N-Cbz-Pipecolinic Acid
The most common and straightforward method for the synthesis of (S)-1-N-Cbz-Pipecolinic acid involves the protection of the secondary amine of the parent amino acid, (S)-Pipecolinic acid (also known as L-Pipecolinic acid), using benzyl chloroformate (Cbz-Cl) under basic conditions.
Experimental Protocol: N-Protection of (S)-Pipecolinic Acid
Materials:
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(S)-Pipecolinic acid
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
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Water
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Diethyl ether or Ethyl acetate
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Hydrochloric acid (HCl)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolution: Dissolve (S)-Pipecolinic acid in an aqueous solution of sodium carbonate or sodium hydroxide in a round-bottom flask. The base is used to deprotonate the carboxylic acid and the secondary amine, making the amine more nucleophilic.
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Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
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Reaction: Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight.
-
Work-up:
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Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
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Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid, making the product less soluble in water.
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Extract the product into an organic solvent such as ethyl acetate.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude (S)-1-N-Cbz-Pipecolinic acid can be purified by recrystallization or column chromatography to obtain a pure white solid.
Applications in Drug Development and Peptide Synthesis
(S)-1-N-Cbz-Pipecolinic acid is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures. The rigid piperidine ring helps to constrain the peptide backbone into specific conformations, which can lead to enhanced biological activity and selectivity.
One of the primary applications of this compound is in Solid-Phase Peptide Synthesis (SPPS) . In this technique, the C-terminus of (S)-1-N-Cbz-Pipecolinic acid is activated and coupled to a resin-bound amino acid or peptide. The Cbz protecting group is then removed, typically by hydrogenolysis, to reveal the free amine, which is then ready for coupling with the next protected amino acid in the sequence.
Experimental Workflow: Incorporation into a Peptide Chain via SPPS
Biological Significance and Signaling Pathways
While (S)-1-N-Cbz-Pipecolinic acid is primarily a synthetic intermediate, its parent compound, L-pipecolinic acid, is a naturally occurring metabolite derived from the degradation of L-lysine.[5] In recent years, L-pipecolinic acid has been identified as a critical signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR).
SAR is a long-lasting, broad-spectrum resistance in plants that is activated throughout the plant after a localized pathogen attack. L-pipecolinic acid acts as a central regulator in this process, amplifying the defense response. Its biosynthesis from lysine is upregulated upon pathogen infection, and it works in concert with other signaling molecules, such as salicylic acid (SA), to activate downstream defense genes.[6]
The signaling pathway involves the conversion of L-pipecolinic acid to its N-hydroxy derivative, N-hydroxypipecolic acid (NHP), which is a potent activator of SAR.[7] This pathway highlights the crucial role of the pipecolic acid scaffold in biological signaling.
Conclusion
(S)-1-N-Cbz-Pipecolinic acid is a vital tool for chemists and drug developers. Its well-defined stereochemistry and the conformational rigidity of its piperidine ring make it an excellent scaffold for the design of novel therapeutics. Understanding its properties, synthesis, and potential biological relevance is key to leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. echemi.com [echemi.com]
- 2. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]
- 3. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 6. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
